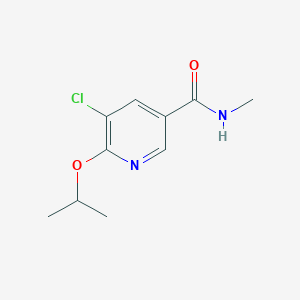
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine, also known as PQA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. PQA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Mecanismo De Acción
The mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is not fully understood, but it is thought to act by inhibiting various cellular pathways. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which are involved in various cellular processes. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines. Additionally, N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to act as a fluorescent probe for the detection of metal ions, making it useful in the study of metal ion transport and metabolism in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine is its potential toxicity, which must be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research involving N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine. One area of interest is the development of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine-based cancer treatments. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Another area of interest is the study of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine's anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine and its potential toxicity.
Métodos De Síntesis
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloroquinoxaline with 5-aminopyrazole in the presence of a base. Another method involves the reaction of 2-aminopyrazine with 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent. Both methods produce N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine in good yields and purity.
Aplicaciones Científicas De Investigación
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been found to have a wide range of scientific research applications. One of its most promising uses is in the study of cancer. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has also been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis. Additionally, N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine has been used as a fluorescent probe for the detection of metal ions, making it a valuable tool for studying metal ion transport and metabolism in cells.
Propiedades
IUPAC Name |
N-(1H-pyrazol-5-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-11-10(3-1)13-8-12(16-11)14-7-9-5-6-15-17-9/h1-6,8H,7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETDJEPVUUXLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)
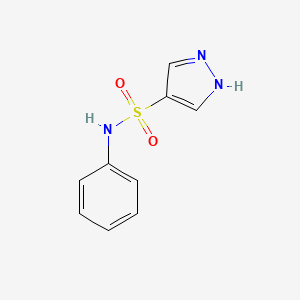
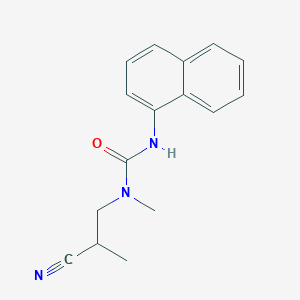
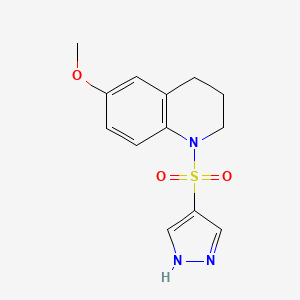
![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]quinoxalin-2-amine](/img/structure/B7530136.png)
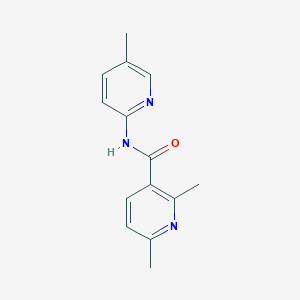
![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
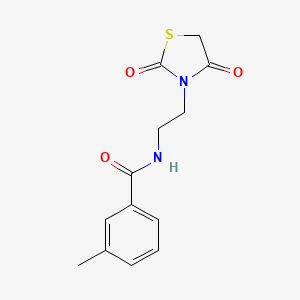
![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
